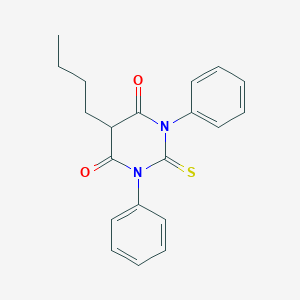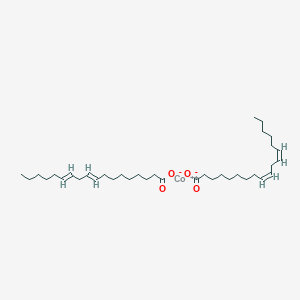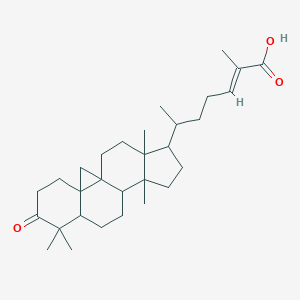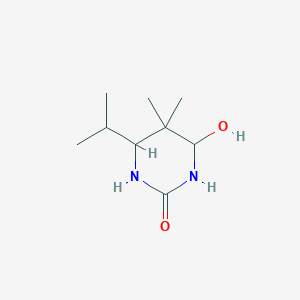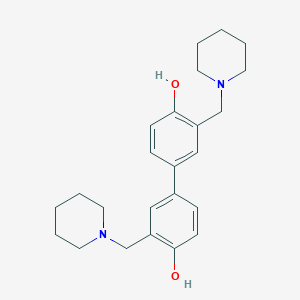
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-, also known as BDP, is a chemical compound that has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. BDP is a symmetrical molecule that contains two hydroxyl groups and two piperidine groups.
Scientific Research Applications
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
In materials science, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential use as a building block for the synthesis of new materials with unique properties. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing polymers have been synthesized and studied for their potential use in electronic and optical applications.
In catalysis, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential use as a catalyst in various chemical reactions. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing catalysts have been shown to be effective in promoting various reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.
Mechanism Of Action
The mechanism of action of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is not well understood, but it is thought to involve the interaction of the hydroxyl and piperidine groups with biological molecules. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to interact with bacterial and fungal membranes, disrupting their integrity and leading to cell death. In cancer cells, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to inhibit the activity of certain enzymes involved in cell growth and division.
Biochemical And Physiological Effects
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy. In addition, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- in lab experiments is its relatively simple synthesis method. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- can be synthesized using standard laboratory techniques, making it accessible to most researchers. Another advantage is its potential applications in various fields, including medicine, materials science, and catalysis.
One limitation of using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications. In addition, the mechanism of action of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is not well understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for the study of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-. One direction is the further exploration of its potential applications in medicine, particularly in the development of new antibiotics and cancer therapies. Another direction is the synthesis of new materials using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- as a building block, with the aim of developing materials with unique properties. Finally, the use of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing catalysts in various chemical reactions is an area of research that holds promise for the development of new and more efficient catalytic systems.
Synthesis Methods
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- can be synthesized through a multistep procedure that involves the reaction of 4,4'-dichlorobiphenyl with sodium hydroxide to form 4,4'-biphenyldiol. The resulting compound is then reacted with formaldehyde and piperidine to yield 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-. The synthesis of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is a relatively straightforward process that can be carried out using standard laboratory techniques.
properties
CAS RN |
10560-23-3 |
|---|---|
Product Name |
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- |
Molecular Formula |
C24H32N2O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C24H32N2O2/c27-23-9-7-19(15-21(23)17-25-11-3-1-4-12-25)20-8-10-24(28)22(16-20)18-26-13-5-2-6-14-26/h7-10,15-16,27-28H,1-6,11-14,17-18H2 |
InChI Key |
KJSLTUMJIPXMHI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CCCCC4)O |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CCCCC4)O |
Other CAS RN |
10560-23-3 |
synonyms |
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)
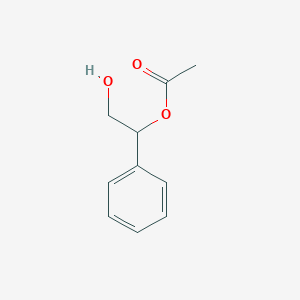
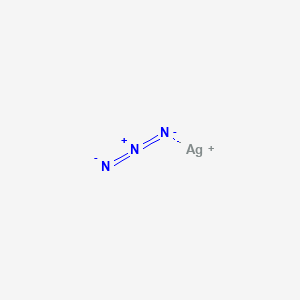

![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)

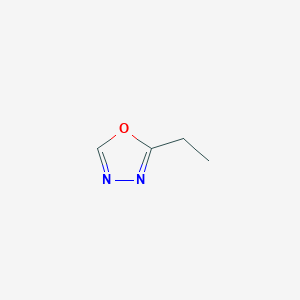

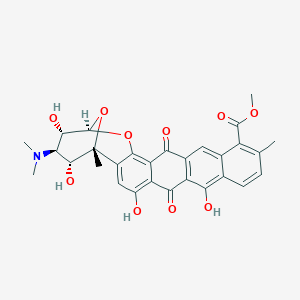
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)
